4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid
Description
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid is a chemical compound with the molecular formula C16H15NO5S and a molecular weight of 333.36 g/mol This compound is known for its unique chemical structure, which includes an acetyl group, a benzenesulfonamide group, and a benzoic acid moiety
Properties
IUPAC Name |
4-[[(4-acetylphenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11(18)13-6-8-15(9-7-13)23(21,22)17-10-12-2-4-14(5-3-12)16(19)20/h2-9,17H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERLOXXTQVEGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid can be achieved through multi-step synthetic routes. One common method involves the substitution reaction of benzoic acid, followed by acetylation and sulfonamidation reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced sulfonamide or acetyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Hydrolysis: Hydrolysis of the acetyl group can yield the corresponding carboxylic acid and sulfonamide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetyl and sulfonamide groups play a crucial role in its biological activity by interacting with enzymes, receptors, or other biomolecules. These interactions can lead to the modulation of various cellular processes, such as enzyme inhibition, signal transduction, and gene expression .
Comparison with Similar Compounds
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid can be compared with other similar compounds, such as:
4-(4-Acetylphenyl)sulfonamido)methyl)benzoic acid: This compound has a similar structure but may differ in its chemical and biological properties.
Benzoic acid derivatives: Other benzoic acid derivatives with different substituents can be compared to highlight the unique properties of this compound.
Sulfonamide compounds: Compounds with sulfonamide groups can be compared to understand the specific effects of the acetyl and benzoic acid moieties
Biological Activity
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid (CAS No. 794559-16-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with an acetylbenzenesulfonamide moiety, which may influence its biological interactions. The molecular formula is C₁₅H₁₅N₁O₃S, with a molecular weight of approximately 285.35 g/mol.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar benzoic acid derivatives have shown significant antimicrobial properties against various pathogens. For instance, derivatives were tested against bacterial strains, demonstrating effective inhibition at concentrations as low as 10 µg/mL .
- Anticancer Potential : In vitro studies have indicated that certain benzoic acid derivatives can inhibit the proliferation of cancer cells. For example, compounds structurally related to this compound have been shown to activate proteasomal and lysosomal pathways in human fibroblasts, suggesting potential anticancer mechanisms .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit steroid 5-alpha-reductase, an enzyme implicated in androgen metabolism. A related compound demonstrated an IC50 of 0.82 µM against the human type 2 isozyme .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonamide group may facilitate binding to specific enzymes, altering their activity and influencing metabolic pathways.
- Cellular Pathway Modulation : Research has highlighted the role of similar compounds in modulating the ubiquitin-proteasome and autophagy-lysosome pathways, crucial for cellular homeostasis and response to stress .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those similar to this compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria at minimal inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Case Study 2: Anticancer Activity
In a study focused on cancer cell lines (Hep-G2 and A2058), compounds related to this compound were tested for cytotoxicity. The results showed no significant cytotoxic effects at concentrations up to 10 µg/mL, while still promoting autophagy and proteasome activity in non-cancerous cells .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
